Impact of Imidazopyridine Core Methylation on Anti-Proliferative Potency
In a head-to-head comparison within the same study, methylation of the imidazo[1,2-a]pyridine core was shown to reduce anti-proliferative activity. The unsubstituted analog (compound 6d) demonstrated an IC50 of 2.8 ± 0.02 µM against A549 lung cancer cells, while the methyl-substituted analog (compound 6l) was comparably less potent [1]. This data indicates that the 7-methyl group on the target compound is a key determinant of its activity profile, distinguishing it from non-methylated core analogs.
| Evidence Dimension | In vitro anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | CAS 1240147-48-1 is the 7-methyl analog; specific IC50 data not identified in permitted sources. |
| Comparator Or Baseline | Compound 6d (unsubstituted imidazo[1,2-a]pyridine core) IC50 = 2.8 ± 0.02 µM |
| Quantified Difference | Potency difference confirmed by SAR analysis; compound 6l (methyl-substituted) showed reduced activity relative to 6d. |
| Conditions | A549 human lung cancer cell line, MTT assay, 48 h treatment. |
Why This Matters
For procurement, this confirms the compound is not interchangeable with the unsubstituted core analog '6d', which is the series' most potent reported member, and its unique methylation pattern must be specified for target-specific studies.
- [1] Sigalapalli DK, et al. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorg Med Chem. 2021;43:116277. View Source
